molecular formula C12H13BrN2O B572546 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-87-9

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B572546
CAS No.: 1272755-87-9
M. Wt: 281.153
InChI Key: HZSRQZQNXLVVJI-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound that features a unique structural motif. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a sigma-1 receptor antagonist . The sigma-1 receptor is a promising drug target for pain management and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromophenyl)-5,8-diazaspiro[3One common synthetic route includes the cyclization of a suitable precursor under basic conditions, followed by bromination to introduce the bromophenyl moiety .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the development of efficient purification techniques.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions.

    Cyclization Reactions: The spirocyclic core can be formed through cyclization reactions involving suitable precursors.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Cyclization: Basic conditions, such as the use of sodium hydroxide or potassium carbonate, are often employed.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is unique due to the presence of the bromophenyl group, which can influence its binding affinity and selectivity for the sigma-1 receptor. This structural feature may enhance its biological activity and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSRQZQNXLVVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-87-9
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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